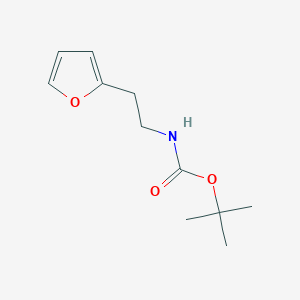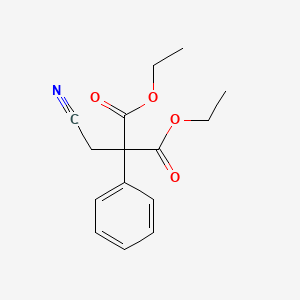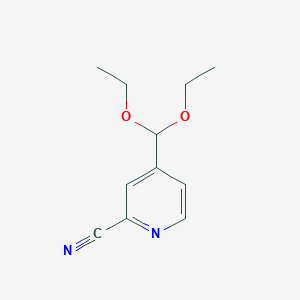
3-(5-phenyl-1,2,4-oxadiazol-3-yl)benzoic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(5-phenyl-1,2,4-oxadiazol-3-yl)benzoic Acid is a compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry .
Méthodes De Préparation
The preparation of 3-(5-phenyl-1,2,4-oxadiazol-3-yl)benzoic Acid involves several synthetic routes. One common method is the reaction of benzoic acid hydrazides with aromatic aldehydes through dehydrative cyclization of 1,2-diacylhydrazines . Another method involves the oxidative cyclization of N-acyl hydrazones using various oxidizing agents such as lead tetraacetate, lead dioxide, potassium permanganate, chloramine-T, and ferric chloride . Industrial production methods focus on optimizing yield, purity, and cost-effectiveness, often using eco-friendly and commercially viable processes .
Analyse Des Réactions Chimiques
3-(5-phenyl-1,2,4-oxadiazol-3-yl)benzoic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or lead dioxide.
Reduction: Reduction reactions can convert electron-withdrawing groups into electron-donating groups.
Substitution: Electrophilic aromatic substitution reactions introduce substituents on the aromatic ring.
Common reagents used in these reactions include hydrazine, aldehydes, and various oxidizing agents. Major products formed from these reactions include substituted oxadiazoles and other heterocyclic compounds .
Applications De Recherche Scientifique
3-(5-phenyl-1,2,4-oxadiazol-3-yl)benzoic Acid has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 3-(5-phenyl-1,2,4-oxadiazol-3-yl)benzoic Acid involves its interaction with various molecular targets and pathways. The compound’s heterocyclic structure allows it to act as a hydrogen bond acceptor, interacting with biological molecules and disrupting their functions . This interaction can lead to the inhibition of enzymes, modulation of receptor activity, and interference with cellular processes, contributing to its therapeutic effects .
Comparaison Avec Des Composés Similaires
3-(5-phenyl-1,2,4-oxadiazol-3-yl)benzoic Acid can be compared with other oxadiazole derivatives, such as:
- 1,2,3-Oxadiazole
- 1,2,5-Oxadiazole
- 1,3,4-Oxadiazole
These compounds share similar heterocyclic structures but differ in their substitution patterns and biological activities . The unique structure of this compound allows it to exhibit distinct properties and applications, making it a valuable compound in various fields .
Propriétés
Formule moléculaire |
C15H10N2O3 |
|---|---|
Poids moléculaire |
266.25 g/mol |
Nom IUPAC |
3-(5-phenyl-1,2,4-oxadiazol-3-yl)benzoic acid |
InChI |
InChI=1S/C15H10N2O3/c18-15(19)12-8-4-7-11(9-12)13-16-14(20-17-13)10-5-2-1-3-6-10/h1-9H,(H,18,19) |
Clé InChI |
KJQFBKWEVBPDOC-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NC(=NO2)C3=CC(=CC=C3)C(=O)O |
SMILES canonique |
C1=CC=C(C=C1)C2=NC(=NO2)C3=CC(=CC=C3)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-(3,4-Dimethoxyphenyl)-5-(ethylthio)imidazo[1,2-c]pyrimidine](/img/structure/B1641615.png)


![Ethanone, 1-[3-fluoro-4-[4-[2-(4-morpholinyl)-5-nitrobenzoyl]-1-piperazinyl]phenyl]-](/img/structure/B1641622.png)
![7-[3,5-Bis-O-[(2,4-dichlorophenyl)methyl]-2-C-methyl-beta-D-ribofuranosyl]-4-chloro-5-methyl-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B1641623.png)
![(2S)-N-[(3,5-Difluorophenyl)acetyl]-L-alanyl-2-phenyl-glycine](/img/structure/B1641625.png)








